REACTION_CXSMILES
|
[OH-].[Na+].C([O:5][C:6](=[O:19])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:13][CH2:14][CH2:15][CH2:16][O:17][CH3:18])C>C(O)C.O>[CH3:18][O:17][CH2:16][CH2:15][CH2:14][O:13][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[C:6]([OH:19])=[O:5] |f:0.1|
|
Name
|
|
Quantity
|
11.1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
2-(3-methoxypropoxy)-benzoic acid ethyl ester
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=C(C=CC=C1)OCCCOC)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred at 50° C. for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated
|
Type
|
EXTRACTION
|
Details
|
the acidified aqueous phase is extracted with dichloremethane (3×40 ml)
|
Type
|
WASH
|
Details
|
The organic phase is washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCCOC1=C(C(=O)O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |